molecular formula C14H10BrFO2 B7995899 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

Cat. No.: B7995899
M. Wt: 309.13 g/mol
InChI Key: XYMGUHQHRASCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzaldehyde, featuring both bromine and fluorine substituents on the benzene ring, which imparts unique chemical properties. This compound is primarily used in scientific research and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of 4-(2-Bromo-5-fluorobenzyloxy)benzoic acid.

    Reduction: Formation of 4-(2-Bromo-5-fluorobenzyloxy)benzyl alcohol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine and fluorine substituents influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2-bromo-5-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-14-6-3-12(16)7-11(14)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMGUHQHRASCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.